molecular formula C8H14N4S B1376970 5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 14069-10-4

5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1376970
CAS RN: 14069-10-4
M. Wt: 198.29 g/mol
InChI Key: MKGSWZZCXJJABQ-UHFFFAOYSA-N
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Description

The compound “5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule that contains a piperidine ring and a thiadiazole ring. Piperidine is a common structure in many pharmaceuticals and natural products . Thiadiazoles are also found in various bioactive compounds and have been studied for their potential medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring and a thiadiazole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The thiadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the piperidine and thiadiazole rings. Piperidines are known to participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Drug Design and Development

5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine: is a compound that can be utilized in the design and development of new pharmaceuticals. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , indicating their versatility and importance in medicinal chemistry. This specific compound could be explored for its potential binding affinity to various biological targets, aiding in the discovery of novel therapeutic agents.

Synthesis of Biologically Active Piperidines

The compound serves as a key intermediate in the synthesis of biologically active piperidines. These activities include hydrogenation, cyclization, cycloaddition, and annulation processes . Researchers can leverage these reactions to create a diverse array of piperidine derivatives with potential pharmacological applications.

Pharmacological Applications

Piperidine derivatives, including 5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine , have been identified in various pharmacological classes. They exhibit a wide range of biological activities and are used in the treatment of numerous diseases . This compound could be investigated for its efficacy in different pharmacological models.

Chemical Synthesis Optimization

This compound can be used to optimize chemical synthesis processes. The development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant area of research in organic chemistry . This compound could contribute to the refinement of synthesis techniques, leading to more efficient production methods.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers .

properties

IUPAC Name

5-(piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-8-11-10-7(13-8)6-12-4-2-1-3-5-12/h1-6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGSWZZCXJJABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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